![molecular formula C9H13N3O B2410231 N-(5-aminopyridin-2-yl)-N-ethylacetamide CAS No. 92808-21-4](/img/structure/B2410231.png)
N-(5-aminopyridin-2-yl)-N-ethylacetamide
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Overview
Description
N-(5-aminopyridin-2-yl)-N-ethylacetamide, also known as A-585539, is a compound that belongs to the class of nicotinic acetylcholine receptor (nAChR) agonists. It has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Scientific Research Applications
Anti-Fibrosis Activity
The compound has been used in the design of structures in medicinal chemistry, particularly in the study of anti-fibrosis activity . It has been found that certain derivatives of the compound present better anti-fibrotic activities than some existing drugs . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Pharmacological Activities
The pyrimidine moiety, which is a part of the compound, exhibits a wide range of pharmacological activities . This includes antimicrobial, antiviral, antitumor, and antifibrotic compounds .
Drug Designing and Development
Pyridine derivatives, such as “N-(5-aminopyridin-2-yl)-N-ethylacetamide”, are widely used in drug designing and development in pharmaceuticals . They exhibit physiological effects similar to pyridoxal-amino acid systems, which are considered to be very important in numerous metabolic reactions .
Bioactive Ligands
These compounds can behave as flexible and multidentate bioactive ligands . They possess an interesting range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity etc .
Chemosensors
Several pyridine-based Schiff bases show very strong binding abilities towards various cations and anions with unique photophysical properties . They can be used in ion recognition and are extensively used in the development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .
Synthesis of Other Compounds
“N-(5-aminopyridin-2-yl)-N-ethylacetamide” can be used in the synthesis of other compounds . For example, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .
Mechanism of Action
Target of Action
The primary target of N-(5-aminopyridin-2-yl)-N-ethylacetamide is Cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that have diverse functions including involvement in inflammation and pain .
Mode of Action
N-(5-aminopyridin-2-yl)-N-ethylacetamide acts as a selective inhibitor of COX-1 . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of prostaglandins.
Biochemical Pathways
By inhibiting COX-1, N-(5-aminopyridin-2-yl)-N-ethylacetamide affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes such as inflammation, pain sensation, and regulation of blood flow . The inhibition of COX-1 leads to a decrease in the production of these prostaglandins, thereby potentially alleviating symptoms associated with their overproduction.
Result of Action
The molecular and cellular effects of N-(5-aminopyridin-2-yl)-N-ethylacetamide’s action primarily involve the reduction of prostaglandin production due to the inhibition of COX-1 . This can lead to a decrease in inflammation and pain, among other effects of prostaglandins.
properties
IUPAC Name |
N-(5-aminopyridin-2-yl)-N-ethylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-3-12(7(2)13)9-5-4-8(10)6-11-9/h4-6H,3,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAZDTWKORFWLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC=C(C=C1)N)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-aminopyridin-2-yl)-N-ethylacetamide |
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